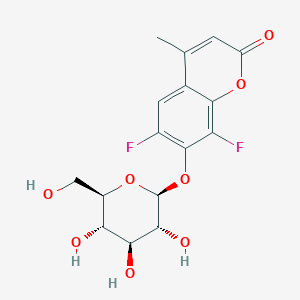

6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside

Description

BenchChem offers high-quality 6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Difluoro-4-methylumbelliferyl-b-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,8-difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2O8/c1-5-2-9(20)25-14-6(5)3-7(17)15(10(14)18)26-16-13(23)12(22)11(21)8(4-19)24-16/h2-3,8,11-13,16,19,21-23H,4H2,1H3/t8-,11-,12+,13-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLOUZMEHMDFKY-ADPZIVFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)F)OC3C(C(C(C(O3)CO)O)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)F)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610599 |

Source

|

| Record name | 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351009-26-2 |

Source

|

| Record name | 6,8-Difluoro-4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside (DiFMUG): Principle and Application

Executive Summary

This guide provides a comprehensive technical overview of 6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside (DiFMUG), a superior fluorogenic substrate for the continuous assay of β-glucosidase activity. We will delve into the core physicochemical principles that grant DiFMUG a significant advantage over traditional substrates, primarily its capacity for robust signal generation at neutral or acidic pH. This document is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, field-proven experimental protocols, and data interpretation guidelines to empower the design of high-fidelity enzymatic assays for basic research and high-throughput screening (HTS).

The Imperative for an Advanced β-Glucosidase Substrate

The study of β-glucosidases (EC 3.2.1.21), enzymes that hydrolyze terminal, non-reducing β-D-glucose residues, is critical across numerous biological fields.[1] These enzymes are implicated in cellular metabolism, cellulose degradation, and human diseases such as Gaucher disease, which is caused by a deficiency of the lysosomal β-glucosidase, glucocerebrosidase (GCase).[2][3]

For decades, enzyme activity assays have relied on substrates like p-nitrophenyl-β-D-glucopyranoside (pNPG) or 4-methylumbelliferyl-β-D-glucopyranoside (MUG).[4][5] While functional, these substrates possess inherent limitations. Colorimetric assays using pNPG often lack the sensitivity required for low-abundance enzymes and can be prone to interference from colored compounds.[4] The more sensitive fluorogenic substrate, MUG, presents a more significant biochemical challenge: its hydrolysis product, 4-methylumbelliferone (4-MU), has a pKa of approximately 8.[6] This means that for the product to deprotonate and become maximally fluorescent, the assay must be performed at an alkaline pH, often by adding a "stop solution."[5][6] This requirement precludes the possibility of a continuous, real-time kinetic assay under physiologically relevant pH conditions (typically pH 5-7). DiFMUG was engineered to overcome this fundamental obstacle.

The Core Principle: Superior Photophysics of DiFMUG

The utility of DiFMUG stems from the strategic placement of two electron-withdrawing fluorine atoms on the coumarin core, which fundamentally alters the physicochemical properties of the resulting fluorophore.

Mechanism of Fluorogenic Activation

DiFMUG itself is a non-fluorescent molecule. The β-D-glucopyranoside moiety effectively masks the phenolic hydroxyl group of the fluorophore. In the presence of a competent β-glucosidase, the enzyme catalyzes the hydrolysis of the β-glycosidic bond.[7] This enzymatic cleavage releases two products: glucose and the highly fluorescent 6,8-difluoro-7-hydroxy-4-methylcoumarin, also known as 6,8-difluoro-4-methylumbelliferone (DiFMU).[7] The rate of increase in fluorescence is directly proportional to the β-glucosidase activity.

Caption: Enzymatic activation of DiFMUG by β-glucosidase.

The Critical Advantage: A Lower pKa for a pH-Independent Readout

The key innovation of DiFMUG lies in the properties of its fluorescent product, DiFMU. The two fluorine atoms significantly lower the pKa of the 7-hydroxyl group compared to the ~8.0 of 4-MU.[6] The pKa of DiFMU is approximately 6.2, meaning it is predominantly in its fluorescent phenolate form at neutral (pH 7.0) and even mildly acidic pH.

This property is a paradigm shift for glucosidase assays. It allows for the development of continuous, "mix-and-read" kinetic assays that monitor enzymatic activity in real-time under the enzyme's optimal, physiological pH conditions without the need for a final pH-adjusting stop solution.[6] This results in higher quality kinetic data and makes the substrate exceptionally well-suited for automation and high-throughput screening. For instance, DiFMUG has proven to be considerably more sensitive than MUG for detecting β-galactosidase activity at pH 7.[6]

Field-Proven Applications

The unique properties of DiFMUG make it a versatile and powerful tool for both fundamental research and drug discovery.

High-Fidelity Enzyme Kinetics

The ability to perform continuous assays at optimal pH allows for the precise determination of key kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax). This is crucial for characterizing newly discovered enzymes or understanding how mutations affect catalytic efficiency. The high sensitivity of fluorescence detection enables the use of lower enzyme concentrations, conserving precious samples.[8][9]

High-Throughput Screening (HTS) for Drug Discovery

DiFMUG is an ideal substrate for HTS campaigns aimed at discovering modulators of β-glucosidase activity.[10] Its "mix-and-read" format simplifies automation, and its high sensitivity allows for assay miniaturization, reducing reagent costs.[8] This approach has been successfully used to screen large compound libraries for activators or inhibitors of mutant GCase, the enzyme deficient in Gaucher disease, using enzyme extracts from patient tissues.[2][3][11] Identifying small molecule chaperones or inhibitors through such screens is a promising therapeutic strategy.[2][12]

Cell-Based and Lysosomal Assays

Given that many β-glucosidases, such as GCase, function within the acidic environment of the lysosome (pH ~4.5-5.0), DiFMUG's utility at lower pH makes it a more physiologically relevant substrate for assays using cell lysates or purified lysosomal fractions.

Methodologies and Standard Protocols

The following protocols are provided as a robust starting point. As with any enzymatic assay, optimization of buffer composition, substrate concentration, and enzyme concentration is recommended for specific applications.

Protocol: Continuous Kinetic Assay for β-Glucosidase Activity

This protocol is designed to determine the rate of enzymatic activity in a purified enzyme preparation or cell lysate.

1. Reagent Preparation:

- Assay Buffer: Prepare a buffer appropriate for the enzyme of interest (e.g., 50 mM sodium citrate, 100 mM sodium phosphate) at the desired pH (e.g., pH 5.5 for lysosomal GCase).

- DiFMUG Stock Solution: Prepare a 10 mM stock solution of DiFMUG in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

- Enzyme Solution: Dilute the enzyme preparation to the desired concentration in cold Assay Buffer. Keep on ice until use. The final concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration.

2. Assay Procedure:

- Design the plate layout in a 96-well or 384-well solid black plate. Include wells for "no enzyme" controls (substrate only) and "no substrate" controls (enzyme only).

- Prepare a working substrate solution by diluting the DiFMUG stock solution into the Assay Buffer. A common starting concentration is 200 µM, for a final in-assay concentration of 100 µM.

- Add 50 µL of the working substrate solution to each well.

- Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

- Initiate the reaction by adding 50 µL of the diluted enzyme solution to the appropriate wells.

- Immediately place the plate into a fluorescence plate reader pre-set to the assay temperature.

- Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~455 nm.[13]

3. Data Analysis:

- Subtract the background fluorescence from the "no enzyme" control wells.

- Plot fluorescence intensity versus time for each sample.

- The initial reaction velocity (V0) is the slope of the linear portion of this curve.

- Convert the rate (RFU/min) to product concentration (moles/min) using a standard curve generated with the DiFMU product.

Protocol: High-Throughput Screening for β-Glucosidase Inhibitors

This protocol is adapted for screening a compound library in a 384-well format.

Caption: High-throughput screening workflow for β-glucosidase inhibitors.

1. Reagent Preparation:

- Assay Buffer, DiFMUG Stock, Enzyme Solution: As described in Protocol 4.1.

- Compound Plates: Test compounds serially diluted in DMSO in source plates.

- Positive Control: A known β-glucosidase inhibitor (e.g., conduritol β-epoxide).

- Negative Control: DMSO vehicle.

2. Assay Procedure:

- Using an acoustic liquid handler or pin tool, transfer ~100 nL of compounds from the source plates to the 384-well solid black assay plates. Transfer positive and negative controls to designated wells.

- Add 10 µL of the diluted enzyme solution to all wells.

- Centrifuge the plates briefly and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

- Initiate the reaction by adding 10 µL of the DiFMUG working solution to all wells. The final DiFMUG concentration should be at or near its Km value to ensure sensitivity to competitive inhibitors.

- Immediately place the plates in a kinetic fluorescence plate reader and monitor the reaction as described in Protocol 4.1.

3. Data Analysis & Hit Identification:

- Calculate the reaction rate (slope) for each well.

- Determine the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Ratecompound - Ratepos_control) / (Rateneg_control - Ratepos_control))

- Compounds that exhibit an inhibition level above a pre-defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are identified as primary "hits" for further confirmation and dose-response studies.

Data Interpretation & Technical Considerations

Quantitative Data Summary

The superiority of DiFMUG is best illustrated by a direct comparison with the traditional MUG substrate.

| Parameter | 4-Methylumbelliferyl-β-D-glucopyranoside (MUG) | 6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside (DiFMUG) |

| Fluorogenic Product | 4-Methylumbelliferone (4-MU) | 6,8-Difluoro-4-methylumbelliferone (DiFMU) |

| Product pKa | ~8.0[6] | ~6.2 |

| Optimal pH for Assay | Alkaline (>9.0) for maximal signal (end-point) | Neutral or Acidic (pH 5.0 - 7.5) for continuous assay[6] |

| Excitation (Ex) Max | ~365 nm[14] | ~358 nm[13] |

| Emission (Em) Max | ~445 nm[14] | ~455 nm[13] |

| Assay Type | Typically End-Point (Requires Stop Solution) | Continuous Kinetic ("Mix-and-Read") |

Potential Sources of Error

-

Compound Auto-fluorescence: In HTS, test compounds may be intrinsically fluorescent at the same wavelengths used for DiFMU detection. It is crucial to perform a "no enzyme" control plate with the compounds and substrate to identify and flag these interfering compounds.

-

Inner Filter Effect: At very high substrate or product concentrations, the emitted fluorescent light can be re-absorbed by other molecules in the solution, leading to a non-linear signal response. This can be mitigated by ensuring the total absorbance of the solution at the excitation and emission wavelengths remains low (typically <0.1 AU) and by working within the linear range of the standard curve.

-

Substrate/Product Instability: Both DiFMUG and DiFMU can be sensitive to light. Protect stock solutions and assay plates from prolonged exposure to light.

Conclusion

6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside represents a significant advancement in the field of enzyme assays. By rationally designing the fluorophore to lower its pKa, DiFMUG enables robust, continuous kinetic measurement of β-glucosidase activity under physiologically relevant pH conditions.[6] This core principle translates into higher quality data for enzyme characterization and provides a more effective and efficient tool for high-throughput drug discovery, ultimately accelerating research in areas from metabolic disorders to neurodegenerative diseases.[2][7]

References

-

Gee, K.R., Sun, W.C., Bhalgat, M.K., et al. (1999). Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases. Analytical Biochemistry, 273(1), 41-48. [Link]

-

Goldin, E., Zheng, W., Motabar, O., et al. (2012). High throughput screening for small molecule therapy for Gaucher disease using patient tissue as the source of mutant glucocerebrosidase. PLoS ONE, 7(1), e29861. [Link]

-

NIH. (2012). High Throughput Screening for Small Molecule Therapy for Gaucher Disease Using Patient Tissue as the Source of Mutant Glucocerebrosidase. PMC. [Link]

-

PubChem. (n.d.). 6,8-Difluoro-4-methylumbelliferyl phosphate. PubChem. [Link]

-

Southall, N., et al. (2024). High-throughput screening for small-molecule stabilizers of misfolded glucocerebrosidase in Gaucher disease and Parkinson's disease. Proceedings of the National Academy of Sciences, 121(42), e2406009121. [Link]

-

ResearchGate. (2024). High-throughput screening for small-molecule stabilizers of misfolded glucocerebrosidase in Gaucher disease and Parkinson's disease. ResearchGate. [Link]

-

Scribd. (n.d.). β-Glucosidase Activity Assay Protocol. Scribd. [Link]

-

Deivendran, S., et al. (2013). A novel method for screening beta-glucosidase inhibitors. BMC Microbiology, 13, 62. [Link]

-

PLOS ONE. (2012). High Throughput Screening for Small Molecule Therapy for Gaucher Disease Using Patient Tissue as the Source of Mutant Glucocerebrosidase. PLOS ONE Journals. [Link]

-

V. S., S., & G., P. (2016). Screening, production, optimization and characterization of β-glucosidase using microbes from shellfish waste. 3 Biotech, 6(2), 217. [Link]

-

ResearchGate. (n.d.). Most common surrogate substrates for the detection of β-glucosidase activities. ResearchGate. [Link]

-

Mayr, C. M., et al. (2022). Comparative Investigations on Different β-Glucosidase Surrogate Substrates. International Journal of Molecular Sciences, 23(4), 2154. [Link]

-

Woodson, S. A., & Chandrapati, S. (2004). Mechanism of the hydrolysis of 4-methylumbelliferyl-beta-D-glucoside by germinating and outgrowing spores of Bacillus species. Journal of Applied Microbiology, 96(3), 568-577. [Link]

-

Welte, S., et al. (2005). 6,8-Difluoro-4-methylumbiliferyl phosphate: a fluorogenic substrate for protein tyrosine phosphatases. Analytical Biochemistry, 338(1), 32-38. [Link]

-

Spohn, U., et al. (2020). Fluorimetric microplate assay for the determination of extracellular alkaline phosphatase kinetics and inhibition kinetics in activated sludge. MethodsX, 7, 100867. [Link]

-

Allied Academies. (n.d.). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Allied Academies. [Link]

-

Helier Scientific Ltd. (n.d.). Chromogenic substrates for the assay of β-glucosidase (EC 3.2.1.21). Helier Scientific Ltd. [Link]

-

Petrosino, S., & Di Marzo, V. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7578. [Link]

-

MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]

-

ResearchGate. (2005). 6,8-Difluoro-4-methylumbiliferyl phosphate: A fluorogenic substrate for protein tyrosine phosphatases. ResearchGate. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. High throughput screening for small molecule therapy for Gaucher disease using patient tissue as the source of mutant glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High Throughput Screening for Small Molecule Therapy for Gaucher Disease Using Patient Tissue as the Source of Mutant Glucocerebrosidase | PLOS One [journals.plos.org]

- 4. A novel method for screening beta-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Investigations on Different β-Glucosidase Surrogate Substrates [mdpi.com]

- 6. Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glycodepot.com [glycodepot.com]

- 8. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 9. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biosynth.com [biosynth.com]

- 11. High Throughput Screening for Small Molecule Therapy for Gaucher Disease Using Patient Tissue as the Source of Mutant Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-throughput screening for small-molecule stabilizers of misfolded glucocerebrosidase in Gaucher disease and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. MU-GLU, Fluorogenic beta-glucosidase substrate (CAS 18997-57-4) | Abcam [abcam.com]

A Senior Application Scientist's Guide to the Synthesis of 6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside: A Fluorogenic Probe for Enhanced Glycosidase Assays

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside (DiFMUG), a high-performance fluorogenic substrate for β-glucosidase. We delve into the strategic rationale for employing a difluorinated coumarin system, offering a mechanistic perspective on the classical Koenigs-Knorr glycosylation reaction as the chosen synthetic route. This document is intended for researchers, chemists, and drug development professionals, providing not only a detailed, step-by-step experimental protocol but also the underlying chemical principles that govern the selection of reagents and reaction conditions. The guide culminates with a discussion of the substrate's application in sensitive enzyme assays and its advantages over traditional probes, particularly for studies conducted at neutral or acidic pH.

Introduction: The Rationale for Fluorination in Glycosidase Probes

The detection and quantification of glycosidase activity are fundamental to numerous fields, from clinical diagnostics to drug discovery.[1] Fluorogenic substrates, which are converted from a non-fluorescent state to a highly fluorescent one by enzymatic action, offer superior sensitivity compared to their chromogenic counterparts. For decades, substrates based on the 4-methylumbelliferone (4-MU) scaffold have been staples in this arena.[2][3] Upon enzymatic cleavage of the glycosidic bond, the 4-methylumbelliferone fluorophore is released, which exhibits strong fluorescence.

However, a significant limitation of 4-MU is that its fluorescence is pH-dependent. The hydroxyl group of the coumarin has a pKa of approximately 8, meaning that it is predominantly in its protonated, less fluorescent form at neutral or acidic pH.[2] This necessitates pH adjustment to alkaline conditions post-reaction to achieve maximum signal, precluding continuous, real-time monitoring of enzyme kinetics under physiological conditions.

The synthesis of 6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside addresses this critical limitation. The introduction of two electron-withdrawing fluorine atoms onto the coumarin ring significantly lowers the pKa of the phenolic hydroxyl group on the resulting fluorophore, 6,8-difluoro-4-methylumbelliferone.[2][4] This key modification allows the fluorophore to exist in its highly fluorescent anionic form at a much lower pH, enabling highly sensitive, continuous assays of β-glucosidase activity at or near physiological pH 7.[2] This makes DiFMUG an invaluable tool for high-throughput screening and detailed kinetic studies where pH neutrality is paramount.[1][5]

Synthetic Strategy: A Mechanistic Perspective

The formation of the glycosidic bond between the 6,8-difluoro-4-methylumbelliferone aglycone and the glucose moiety is the central challenge of this synthesis. The most robust and historically significant method for achieving this transformation is the Koenigs-Knorr reaction .[6][7][8] This reaction involves the coupling of a glycosyl halide with an alcohol, facilitated by a heavy metal salt promoter.[9]

Core Components of the Strategy:

-

The Aglycone: 6,8-Difluoro-4-methylumbelliferone serves as the nucleophilic alcohol component that will attack the anomeric carbon of the sugar.

-

The Glycosyl Donor: To activate the glucose for reaction, it is converted into a glycosyl halide. For stereochemical control and to prevent unwanted side reactions, the hydroxyl groups of the glucose must first be protected. Acetyl groups are ideal for this purpose as they are robust enough to withstand the glycosylation conditions but can be removed cleanly in a final deprotection step. The chosen donor is therefore acetobromo-α-D-glucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide). The acetyl group at the C2 position plays a crucial role in ensuring the desired β-stereochemistry of the final product through "neighboring group participation".[6][7]

-

The Promoter: A halophilic promoter is required to activate the glycosyl bromide. Silver(I) carbonate (Ag₂CO₃) is a classic and effective choice. It reacts with the bromide, facilitating the departure of the leaving group and the formation of a reactive oxocarbenium ion intermediate.[6]

-

Deprotection: The final step involves the quantitative removal of the four acetyl protecting groups from the glucose moiety. The Zemplén deacetylation, using a catalytic amount of sodium methoxide in methanol, is a mild and highly efficient method for this transformation.

The overall synthetic workflow is depicted below.

Caption: Overall workflow for the synthesis of DiFMUG.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own risk assessments and optimize conditions as necessary. All work should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| 6,8-Difluoro-4-methylumbelliferone | 139949-55-2 | C₁₀H₆F₂O₃ | Starting aglycone |

| Acetobromo-α-D-glucose | 572-09-8 | C₁₄H₁₉BrO₉ | Glycosyl donor |

| Silver(I) Carbonate (Ag₂CO₃) | 534-16-7 | Ag₂CO₃ | Promoter, protect from light |

| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | Reaction solvent |

| Methanol (MeOH), anhydrous | 67-56-1 | CH₃OH | Solvent for deprotection |

| Sodium Methoxide (NaOMe) | 124-41-4 | CH₃ONa | Catalyst for deprotection |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | Solvent for extraction/chromatography |

| Hexanes | 110-54-3 | C₆H₁₄ | Solvent for chromatography |

| Celite® | 61790-53-2 | SiO₂ | Filtration aid |

| Dowex® 50WX8 resin (H⁺ form) | 11113-61-4 | - | For neutralization |

Step 1: Synthesis of 6,8-Difluoro-4-methylumbelliferyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (Protected Intermediate)

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6,8-difluoro-4-methylumbelliferone (1.0 eq) and silver(I) carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous dichloromethane via syringe. Stir the suspension for 15 minutes in the dark.

-

Donor Addition: Dissolve acetobromo-α-D-glucose (1.2 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirring suspension at room temperature.

-

Reaction: Wrap the flask in aluminum foil to protect it from light and allow the reaction to stir at room temperature for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 Ethyl Acetate/Hexanes, observing the consumption of the starting umbelliferone.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the silver salts. Wash the Celite pad thoroughly with additional dichloromethane.

-

Extraction: Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected intermediate as a white or pale yellow solid.

Step 2: Deprotection to Yield 6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside (DiFMUG)

-

Dissolution: Dissolve the crude protected intermediate from Step 1 in anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of sodium methoxide (e.g., a small piece of sodium metal or a few drops of a 0.5 M solution in methanol). The reaction is typically run at a pH of ~9-10.

-

Reaction: Stir the solution at room temperature for 1-3 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., 9:1 Dichloromethane/Methanol). The product spot will be significantly more polar than the starting material.

-

Neutralization: Once the reaction is complete, neutralize the mixture by adding Dowex® 50WX8 (H⁺ form) resin until the pH is neutral (~7). Stir for 15 minutes.

-

Filtration and Concentration: Filter off the resin and wash with methanol. Concentrate the filtrate under reduced pressure to obtain the crude final product.

Step 3: Purification

-

Chromatography: Purify the crude product by flash column chromatography on silica gel.

-

Elution: A typical elution gradient might start with 100% ethyl acetate and gradually increase the polarity by adding methanol (e.g., moving towards 95:5 Ethyl Acetate/Methanol).

-

Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions containing the product.

-

Final Product: Evaporate the solvent from the pure fractions under reduced pressure to yield 6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside as a white to off-white powder.[1] Store the final product at -20°C.[1]

Characterization and Quality Control

The identity, purity, and structure of the synthesized DiFMUG must be rigorously confirmed using standard analytical techniques.

| Property | Typical Value / Method |

| Molecular Formula | C₁₆H₁₆F₂O₈[1][10] |

| Molecular Weight | 374.29 g/mol [1][5][10] |

| ¹H NMR | Confirm the presence of the methyl group, coumarin aromatic protons, and the sugar protons. The anomeric proton (H-1 of glucose) should appear as a doublet with a coupling constant (J) of ~7-8 Hz, confirming the β-configuration. |

| ¹³C NMR | Confirm the number of unique carbons corresponding to the structure. |

| ¹⁹F NMR | Confirm the presence of two distinct fluorine signals. |

| Mass Spectrometry | (e.g., ESI-MS) Confirm the molecular weight. Expected [M+Na]⁺ or [M+H]⁺ peaks. |

| Purity | ≥98% as determined by HPLC.[10][11] |

| Melting Point | 236-238 °C[1] |

Application: The Enzymatic Assay

The synthesized DiFMUG serves as a substrate to measure the activity of β-glucosidase. The enzyme catalyzes the hydrolysis of the β-glycosidic bond, releasing the highly fluorescent 6,8-difluoro-4-methylumbelliferone.

Caption: Enzymatic hydrolysis of DiFMUG and subsequent fluorescence.

The rate of fluorescence increase is directly proportional to the β-glucosidase activity. This allows for sensitive detection in various biological samples, including cell lysates, tissues, and body fluids.[1] The substrate's utility extends to high-throughput screening for enzyme inhibitors, protein engineering studies, and diagnostics for metabolic disorders like Gaucher disease.[1][12]

Safety Precautions

-

Chemical Hazards: Handle all organic solvents and reagents with care. Dichloromethane is a suspected carcinogen. Acetobromo-α-D-glucose is a lachrymator. Silver salts are toxic and can stain skin and surfaces.

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory.

References

-

ResearchGate. (n.d.). Synthesis of 4-methylumbelliferyl glycosides. [Download Scientific Diagram]. Retrieved from [Link]

- Wei, X., Ma, Y., Wu, Q., & Lu, M. (2015). An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms. Molecules.

- Google Patents. (n.d.). CN104926898A - Method for synthesizing various glucosides on basis of 4-methylumbelliferone.

-

Gee, K. R., Sun, W. C., Bhalgat, M. K., Upson, R. H., Klaubert, D. H., Haugland, K. A., & Haugland, R. P. (1999). Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases. Analytical Biochemistry, 273(1), 41-48. Retrieved from [Link]

-

Wikipedia. (n.d.). Koenigs–Knorr reaction. Retrieved from [Link]

-

chemeurope.com. (n.d.). Koenigs-Knorr reaction. Retrieved from [Link]

- Spohr, R. U., et al. (1989). Synthesis of 4-methylumbelliferyl glycosides for the detection of α- and β-D-galactopyranosaminidases. Canadian Journal of Chemistry, 67(8), 1388-1401.

-

Semantic Scholar. (n.d.). Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Koenigs-Knorr Synthesis. Retrieved from [Link]

-

Kova, P., et al. (2007). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules, 12(4), 844-856. Retrieved from [Link]

-

Beilstein Archives. (2021). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs. Retrieved from [Link]

-

Demchenko, A. V., et al. (2014). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Organic Letters, 16(23), 6064-6067. Retrieved from [Link]

-

Molarity Calculator. (n.d.). 6,8-Difluoro-4-methylumbelliferyl β-D-galactopyranoside. Retrieved from [Link]

-

PubMed. (n.d.). Mechanism of the hydrolysis of 4-methylumbelliferyl-beta-D-glucoside by germinating and outgrowing spores of Bacillus species. Retrieved from [Link]

-

Glycosynth. (n.d.). 4-Methylumbelliferyl beta-D-glucopyranoside. Retrieved from [Link]

-

PubChem. (n.d.). 6,8-Difluoro-4-methylumbelliferyl phosphate. Retrieved from [Link]

-

Artola, M., et al. (2022). 6-O-alkyl 4-methylumbelliferyl-β-D-glucosides as selective substrates for GBA1 in the discovery of glycosylated sterols. Journal of Lipid Research, 63(11), 100287. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Methylumbelliferyl-β-d-glucopyranoside zymogram on a native-PAGE.... [Download Scientific Diagram]. Retrieved from [Link]

-

MDPI. (n.d.). β-Glucosidase and Its Application in Bioconversion of Ginsenosides in Panax ginseng. Retrieved from [Link]

Sources

- 1. glycodepot.com [glycodepot.com]

- 2. Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. biosynth.com [biosynth.com]

- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 7. Koenigs-Knorr_reaction [chemeurope.com]

- 8. Koenigs-Knorr Synthesis [drugfuture.com]

- 9. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. labshake.com [labshake.com]

- 12. 6-O-alkyl 4-methylumbelliferyl-β-D-glucosides as selective substrates for GBA1 in the discovery of glycosylated sterols - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside: Solubility and Stability for Researchers and Drug Development Professionals

Introduction: The Advantage of Fluorination in Glycosidase Assays

6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside (DiFMUG) is a highly sensitive and versatile fluorogenic substrate for the detection of β-glucosidase activity.[1] This substrate is pivotal for researchers in enzymology, drug discovery, and biotechnology for studying enzyme kinetics, screening for potential inhibitors, and detecting β-glucosidase activity in a variety of biological samples, including cells, tissues, and bodily fluids.[1]

The key innovation of DiFMUG lies in the strategic placement of two fluorine atoms on the coumarin ring. This structural modification results in a lower pKa of the fluorescent product, 6,8-difluoro-7-hydroxy-4-methylcoumarin (DiFMU), compared to its non-fluorinated counterpart, 4-methylumbelliferone (4-MU).[2] This seemingly subtle change has profound implications for assay performance, rendering DiFMUG-based assays more robust and sensitive, particularly at neutral or acidic pH.[2] This guide will provide a comprehensive overview of the solubility and stability of DiFMUG, offering practical insights and detailed protocols to empower researchers and drug development professionals in their work.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of DiFMUG is essential for its effective use.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆F₂O₈ | [3] |

| Molecular Weight | 374.29 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥98% | [3] |

| Melting Point | 236-238 °C | [1] |

| Storage (Solid) | -20°C, protected from light and moisture | [1][4] |

Solubility Profile: A Practical Guide

Qualitative Solubility:

DiFMUG is reported to be soluble in water, dichloromethane, and acetone.[1]

Quantitative Solubility in Common Laboratory Solvents:

Precise quantitative solubility data for DiFMUG is limited. However, data for the structurally similar, non-fluorinated compound, 4-methylumbelliferyl-β-D-glucopyranoside (MUG), can provide a useful reference point. It is important to note that the addition of fluorine atoms may alter the solubility profile, and therefore, these values should be considered as estimates.

| Solvent | Solubility of 4-Methylumbelliferyl-β-D-glucopyranoside (MUG) | Source |

| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | [5] |

| N,N-Dimethylformamide (DMF) | ~50 mg/mL | [6] |

For most applications, dissolving DiFMUG in anhydrous DMSO to create a high-concentration stock solution is the recommended starting point.

Protocol for Preparing a 10 mM DiFMUG Stock Solution in DMSO

This protocol provides a reliable method for preparing a concentrated stock solution of DiFMUG.

Materials:

-

6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside (DiFMUG) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weighing: Accurately weigh out a precise amount of DiFMUG powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.74 mg of DiFMUG (Molecular Weight = 374.29 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the DiFMUG powder. For the example above, add 1 mL of DMSO.

-

Mixing: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[4]

Stability Considerations: Ensuring Assay Integrity

The stability of both the DiFMUG substrate and its fluorescent product, DiFMU, is paramount for obtaining accurate and reproducible results.

pH Stability and the Fluorination Advantage

The enzymatic hydrolysis of DiFMUG by β-glucosidase releases the fluorescent product, 6,8-difluoro-7-hydroxy-4-methylcoumarin (DiFMU). The fluorescence of this product is pH-dependent. The key advantage of DiFMUG over its non-fluorinated analog, MUG, is the lower pKa of DiFMU. The pKa of DiFMU is approximately 4.7, which is 2-3 log units lower than that of 4-methylumbelliferone (4-MU), the product of MUG hydrolysis.[2][4][7] This means that DiFMU is strongly fluorescent even at neutral pH, whereas 4-MU requires an alkaline environment to achieve maximum fluorescence.[2][7] This property makes DiFMUG an ideal substrate for continuous enzyme assays performed at or near physiological pH, eliminating the need for a separate step to raise the pH to detect the fluorescent signal.

Temperature and Photostability

While specific degradation kinetics for DiFMUG are not extensively documented, general principles for handling fluorogenic substrates should be followed to minimize degradation.

-

Thermal Stability: As a general precaution, it is advisable to store DiFMUG solutions, both stock and working, at low temperatures when not in use. For long-term storage, -20°C is recommended for DMSO stock solutions.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. For enzymatic assays, it is crucial to equilibrate all solutions to the assay temperature before initiating the reaction to ensure consistent results.[8]

-

Photostability: Coumarin-based fluorophores can be susceptible to photobleaching upon prolonged exposure to light. Therefore, it is essential to protect both the solid DiFMUG powder and its solutions from light.[4] Conduct experiments in opaque microplates (e.g., black plates for fluorescence assays) and minimize the exposure of the substrate and reaction mixtures to ambient light.

Experimental Protocol: β-Glucosidase Activity Assay

This detailed protocol provides a robust method for measuring β-glucosidase activity using DiFMUG.

Materials:

-

DiFMUG stock solution (10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

β-glucosidase enzyme solution

-

Stop Solution (e.g., 0.5 M Glycine-NaOH, pH 10.4)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

-

6,8-difluoro-7-hydroxy-4-methylcoumarin (DiFMU) for standard curve

Procedure:

-

Prepare a Standard Curve:

-

Prepare a series of dilutions of DiFMU in the assay buffer. A typical concentration range would be from 0.1 µM to 10 µM.

-

Add a consistent volume of each standard to the wells of the 96-well plate.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Plot the fluorescence intensity versus the DiFMU concentration to generate a standard curve. This will be used to convert the fluorescence readings from the enzyme assay into the amount of product formed.

-

-

Prepare Working Solutions:

-

Dilute the 10 mM DiFMUG stock solution in the assay buffer to the desired final working concentration. A common starting point is a 2X working solution (e.g., 200 µM), which will be diluted to 1X in the final reaction mixture.

-

Prepare the β-glucosidase enzyme solution at the desired concentration in the assay buffer. Keep the enzyme solution on ice.

-

-

Enzyme Reaction:

-

Add a specific volume of the enzyme solution to the wells of the microplate.

-

To initiate the reaction, add an equal volume of the 2X DiFMUG working solution to each well containing the enzyme.

-

Mix gently by pipetting or by using a plate shaker.

-

Incubate the plate at the desired temperature (e.g., 37°C) for a specific period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Stopping the Reaction and Measuring Fluorescence:

-

After the incubation period, add a volume of the Stop Solution to each well to terminate the enzymatic reaction.

-

Measure the fluorescence intensity of each well using the microplate reader at the predetermined excitation and emission wavelengths for DiFMU.

-

-

Data Analysis:

-

Subtract the fluorescence of a blank control (containing assay buffer and DiFMUG but no enzyme) from all readings.

-

Use the standard curve to convert the background-subtracted fluorescence values into the concentration of DiFMU produced.

-

Calculate the β-glucosidase activity, typically expressed in units such as µmol of product formed per minute per mg of protein.

-

Conclusion and Future Perspectives

6,8-Difluoro-4-methylumbelliferyl-β-D-glucopyranoside is a superior fluorogenic substrate for β-glucosidase assays, offering enhanced sensitivity and the significant advantage of reliable performance at neutral and acidic pH. A thorough understanding of its solubility and stability is crucial for its effective implementation in research and drug development. While quantitative data on its solubility and degradation kinetics are still emerging, the practical guidelines and protocols provided in this guide, based on available information and established principles for analogous compounds, offer a solid foundation for researchers. As the use of DiFMUG becomes more widespread, further studies to fully characterize its physicochemical properties will undoubtedly contribute to its even broader application in the field of glycosidase research.

References

-

Setlow, P. (2005). Mechanism of the hydrolysis of 4-methylumbelliferyl-beta-D-glucoside by germinating and outgrowing spores of Bacillus species. Journal of Applied Microbiology, 98(2), 354-363. Retrieved from [Link]

-

Arteaga, A. J. (2013, April 22). β-Glucosidase activity determination protocol? ResearchGate. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 9). How to Perform a Standard Enzyme Activity Assay? Retrieved from [Link]

-

ResearchGate. (n.d.). Arrhenius plot for effect of temperature on activity and determination... Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mechanism of the hydrolysis of 4-methlyumbelliferyl-β-D-glucoside by germinating and outgrowing spores of Bacillus species. Retrieved from [Link]

-

Takahashi, J., et al. (2013). A Real-Time Fluorogenic Assay for the Visualization of Glycoside Hydrolase Activity in Planta. Plant Physiology, 161(3), 1021-1029. Retrieved from [Link]

-

Cambridge Open Engage. (2021, March 10). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. Retrieved from [Link]

-

Sudarkodi, S., et al. (2013). A novel method for screening beta-glucosidase inhibitors. BMC Microbiology, 13, 56. Retrieved from [Link]

-

ResearchGate. (2012, January 9). Microplate Enzyme Assay Using Fluorescence Original Reference. Retrieved from [Link]

-

ResearchGate. (n.d.). Arrhenius plots obtained from experimental and calculated data. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorbtion, Fluorescence, Quantum Yield and Degradation Data of Dyes of... Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorophore Assessment of Glycosidase Activity v1. Retrieved from [Link]

-

Karl Landsteiner University of Health Sciences. (n.d.). Hydrolysis of 4-methylumbelliferyl-β-D-glucuronide in differing sample fractions of river waters and its implication for the detection of fecal pollution. Retrieved from [Link]

-

MDPI. (2022, February 16). Comparative Investigations on Different β-Glucosidase Surrogate Substrates. Retrieved from [Link]

-

ResearchGate. (2017, November 1). Have you had problems with the solubilization of 4-Methylumbelliferyl α-D-glucopyranoside? Retrieved from [Link]

-

ResearchGate. (2026, January 7). Arrhenius Plot Analysis of the Temperature Effect on the Biodegradation Rate of 2-chloro-4-nitrophenol. Retrieved from [Link]

-

Woollen, J. W., Heyworth, R., & Walker, P. G. (1961). Studies on glucosaminidase. 3. Testicular N-acetyl-beta-glucosaminidase and N-acetyl-beta-galactosaminidase. Biochemical Journal, 78, 111-116. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pH on the fluorescence of methylumbelliferone. (A)... Retrieved from [Link]

-

ResearchGate. (2025, November 8). Thermal Stability and Kinetic Characterization of Insect-Derived Glycosidases Using the Arrhenius Model. Retrieved from [Link]

Sources

- 1. glycodepot.com [glycodepot.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. scbt.com [scbt.com]

- 4. 6,8-DIFLUORO-7-HYDROXY-4-METHYLCOUMARIN CAS#: 215868-23-8 [amp.chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]

An In-Depth Technical Guide to Fluorogenic Substrates for Glycosidase Activity

For researchers, scientists, and drug development professionals, the precise measurement of glycosidase activity is paramount. These enzymes play critical roles in a vast array of biological processes, from cellular metabolism to pathogenesis, making them key targets for therapeutic intervention and diagnostic development. Fluorogenic substrates have emerged as indispensable tools in the glycosidase research arsenal, offering unparalleled sensitivity and adaptability for a multitude of applications. This guide provides a comprehensive overview of the core principles, practical applications, and expert insights into leveraging fluorogenic substrates for robust and reliable glycosidase activity analysis.

The Foundation: Understanding Glycosidase Action and the Principle of Fluorogenic Probes

Glycosidases, also known as glycoside hydrolases, are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in glycosides, leading to the release of smaller sugar moieties.[1] This enzymatic activity is fundamental to various physiological and pathological processes, including the diagnosis of lysosomal storage diseases.[2][3]

Fluorogenic substrates are molecules that are initially non-fluorescent or weakly fluorescent but are converted into a highly fluorescent product upon enzymatic cleavage.[3] The core design of a fluorogenic glycosidase substrate involves a glycosidic bond linking a specific sugar moiety, recognized by the target glycosidase, to a fluorophore. In its glycosylated form, the fluorophore's quantum yield is significantly quenched. Enzymatic hydrolysis of the glycosidic bond liberates the fluorophore, resulting in a dramatic increase in fluorescence intensity that is directly proportional to the enzyme's activity.

dot graph "Fluorogenic_Substrate_Mechanism" { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Substrate [label="Fluorogenic Substrate\n(Non-fluorescent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme [label="Glycosidase", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Fluorescent Product\n(Highly fluorescent)", fillcolor="#FBBC05", fontcolor="#202124"]; Sugar [label="Sugar Moiety"];

Substrate -> Enzyme [label="Binding"]; Enzyme -> Product [label="Cleavage"]; Enzyme -> Sugar [label="Release"];

{rank=same; Substrate; Enzyme} } /dot

A Palette of Probes: Common Fluorogenic Substrates for Glycosidase Assays

The choice of fluorogenic substrate is critical and depends on the specific glycosidase under investigation, the experimental setup (e.g., in vitro vs. live cell), and the available instrumentation.

Coumarin-Based Substrates: The Workhorse of Glycosidase Assays

The most widely used fluorophores are based on coumarin derivatives, particularly 4-methylumbelliferone (4-MU).[3] Substrates like 4-methylumbelliferyl-β-D-glucopyranoside (MUG) are commercially available for a wide range of glycosidases. Upon enzymatic cleavage, 4-MU is released, which exhibits intense blue fluorescence.

Key Considerations for 4-MU Substrates:

-

pH Sensitivity: The fluorescence of 4-MU is highly pH-dependent, with maximal fluorescence observed at an alkaline pH of around 10.[3] This necessitates stopping the enzymatic reaction with a high-pH buffer for endpoint assays to ensure a stable and maximal fluorescent signal.

-

Excitation/Emission: 4-MU has an excitation maximum around 360-370 nm and an emission maximum around 440-450 nm.[3]

Resorufin-Based Substrates: Red-Shifted Fluorescence for Reduced Interference

Resorufin-based substrates offer the advantage of longer excitation and emission wavelengths, which can minimize background fluorescence from biological samples. Enzymatic cleavage of resorufin glycosides releases resorufin, a highly fluorescent molecule with a pink/red emission.

Key Considerations for Resorufin Substrates:

-

Favorable pKa: The pKa of resorufin is around 6.0, making these substrates suitable for continuous assays at physiological pH without the need for a stop solution.

-

Spectral Properties: Resorufin has an excitation maximum around 571 nm and an emission maximum around 585 nm.[4]

Fluorescein-Based Substrates: High Sensitivity and Cellular Applications

Fluorescein and its derivatives are known for their high quantum yields, making them exceptionally sensitive probes. Fluorescein di-β-D-galactopyranoside (FDG) is a classic example used for β-galactosidase detection.

Key Considerations for Fluorescein Substrates:

-

Cellular Retention: A significant challenge with fluorescein-based probes in live-cell imaging is the leakage of the fluorescent product from the cells.[1] To address this, lipophilic modifications have been introduced to improve cellular retention, allowing for more prolonged studies.[1]

-

pH Dependence: The fluorescence of fluorescein is also pH-dependent, which should be considered in assay design.

| Substrate Class | Fluorophore | Typical Excitation (nm) | Typical Emission (nm) | Key Advantages | Key Considerations |

| Coumarin-based | 4-Methylumbelliferone (4-MU) | 360-370 | 440-450 | Widely available, cost-effective, high sensitivity | pH-dependent fluorescence (requires high pH for max signal) |

| Resorufin-based | Resorufin | ~571 | ~585 | Long wavelengths (less background), suitable for continuous assays at physiological pH | |

| Fluorescein-based | Fluorescein | ~490 | ~520 | Very high quantum yield (high sensitivity) | Product leakage from cells (can be modified for better retention), pH-dependent fluorescence |

Table 1: Comparison of Common Fluorogenic Substrate Classes for Glycosidase Assays.

In Practice: Methodologies and Experimental Workflows

The versatility of fluorogenic substrates allows for their use in a variety of experimental formats, from basic enzyme characterization to high-throughput screening.

Standard In Vitro Glycosidase Activity Assay

This fundamental assay is used to determine the kinetic parameters of a glycosidase, such as Km and Vmax, and to assess the potency of inhibitors.

dot graph "Standard_Assay_Workflow" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; Reagents [label="Prepare Reagents:\n- Enzyme solution\n- Substrate solution\n- Assay buffer\n- Stop solution (if needed)"]; }

subgraph "cluster_reaction" { label = "Reaction"; style = "rounded"; bgcolor = "#FFFFFF"; Incubate [label="Incubate enzyme with substrate\nat optimal temperature and time"]; }

subgraph "cluster_measurement" { label = "Measurement"; style = "rounded"; bgcolor = "#FFFFFF"; Stop [label="Stop reaction\n(e.g., with high pH buffer)"]; Read [label="Read fluorescence on a\nplate reader"]; }

subgraph "cluster_analysis" { label = "Data Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; Analyze [label="Calculate enzyme activity\n(e.g., relative fluorescence units/min)"]; }

Reagents -> Incubate; Incubate -> Stop; Stop -> Read; Read -> Analyze; } /dot

Experimental Protocol: β-Glucosidase Activity Assay using 4-Methylumbelliferyl-β-D-glucopyranoside (MUG)

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer for the β-glucosidase (e.g., 0.1 M sodium acetate, pH 5.0).

-

Substrate Stock Solution: Dissolve MUG in a suitable solvent (e.g., DMSO or water) to a stock concentration of 10 mM.

-

Enzyme Solution: Dilute the β-glucosidase enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.

-

Stop Solution: Prepare a 0.2 M glycine-carbonate buffer, pH 10.7.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to each well.

-

Add 10 µL of enzyme solution to the sample wells and 10 µL of assay buffer to the blank wells.

-

To initiate the reaction, add 40 µL of a working solution of MUG (diluted from the stock in assay buffer to the desired final concentration) to all wells.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-60 minutes). The incubation time should be optimized to ensure the reaction is in the initial velocity phase.

-

Stop the reaction by adding 100 µL of the stop solution to each well.

-

Read the fluorescence in a microplate reader with excitation at ~365 nm and emission at ~445 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from the fluorescence of the sample wells.

-

Enzyme activity can be expressed as the change in fluorescence per unit of time. For quantitative analysis, a standard curve of 4-methylumbelliferone should be prepared.

-

High-Throughput Screening (HTS) for Glycosidase Inhibitors

Fluorogenic assays are ideally suited for HTS due to their simplicity, sensitivity, and amenability to automation. The goal is to identify compounds that reduce the rate of the enzymatic reaction.

Experimental Protocol: HTS for Neuraminidase Inhibitors

-

Plate Preparation:

-

Using a liquid handler, dispense a small volume (e.g., 1 µL) of each compound from a chemical library into the wells of a 384-well plate. Also include positive control (no inhibitor) and negative control (known inhibitor) wells.

-

-

Enzyme and Substrate Addition:

-

Add neuraminidase enzyme solution to all wells except for the no-enzyme control wells.[4]

-

Incubate the plate for a short period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.[4]

-

Add the fluorogenic neuraminidase substrate (e.g., a 4-MU-based substrate) to all wells to start the reaction.[4]

-

-

Incubation and Detection:

-

Incubate the plate at 37°C for 30-60 minutes.[4]

-

Stop the reaction and read the fluorescence as described in the standard assay protocol.

-

-

Data Analysis and Hit Identification:

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

-

Compounds that exhibit inhibition above a certain threshold (e.g., >50%) are identified as "hits" and selected for further validation.

-

Live-Cell Imaging of Glycosidase Activity

Visualizing glycosidase activity within living cells provides crucial spatial and temporal information about enzyme function in a physiological context.

dot graph "Live_Cell_Imaging_Workflow" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_cell_prep" { label = "Cell Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; Plate_Cells [label="Plate cells on a\nglass-bottom dish"]; }

subgraph "cluster_probe_loading" { label = "Probe Loading"; style = "rounded"; bgcolor = "#FFFFFF"; Load_Probe [label="Incubate cells with a\ncell-permeable fluorogenic substrate"]; }

subgraph "cluster_imaging" { label = "Imaging"; style = "rounded"; bgcolor = "#FFFFFF"; Wash [label="Wash cells to remove\nexcess probe"]; Image [label="Image cells using a\nfluorescence microscope"]; }

}

Plate_Cells -> Load_Probe; Load_Probe -> Wash; Wash -> Image; Image -> Analyze_Image; } /dot

Experimental Protocol: Imaging Lysosomal β-Galactosidase Activity

-

Cell Culture:

-

Plate cells (e.g., fibroblasts) on glass-bottom dishes suitable for microscopy and culture them to the desired confluency.

-

-

Probe Loading:

-

Prepare a working solution of a cell-permeable fluorogenic β-galactosidase substrate (e.g., a lipophilic fluorescein-based probe) in a serum-free medium.

-

Remove the culture medium from the cells and replace it with the probe-containing medium.

-

Incubate the cells at 37°C for a sufficient time to allow for probe uptake and enzymatic cleavage (e.g., 30-60 minutes).[5]

-

-

Washing and Imaging:

-

Gently wash the cells two to three times with a warm, serum-free medium or phosphate-buffered saline (PBS) to remove any extracellular probe.[5][6]

-

Add fresh imaging medium to the cells.

-

Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.

-

-

Image Analysis:

-

Use image analysis software to quantify the fluorescence intensity within specific cells or subcellular compartments (e.g., lysosomes).

-

Navigating the Nuances: Field-Proven Insights and Troubleshooting

Achieving reliable and reproducible results with fluorogenic glycosidase assays requires an understanding of potential pitfalls and how to mitigate them.

The Challenge of High Background Fluorescence

High background can obscure the true signal from enzymatic activity.

-

Cause: Impure substrate containing free fluorophore.

-

Solution: Use high-purity, HTS-grade substrates. Always include a "no-enzyme" control to determine the intrinsic fluorescence of the substrate solution.

-

-

Cause: Autofluorescence from biological samples or library compounds.

-

Solution: Use red-shifted fluorogenic substrates (e.g., resorufin-based) to minimize interference from endogenous fluorophores that typically emit in the blue-green region. Screen compound libraries for autofluorescence prior to the main HTS.

-

-

Cause: Non-enzymatic hydrolysis of the substrate.

-

Solution: Ensure the assay buffer pH is stable and not conducive to spontaneous substrate breakdown. Run a time-course experiment with substrate alone in the assay buffer to assess its stability.

-

The Inner Filter Effect: A Hidden Source of Non-linearity

At high substrate or product concentrations, the emitted fluorescence can be re-absorbed by other molecules in the solution, leading to a non-linear relationship between fluorescence and concentration.[7]

-

Mitigation:

-

Work at Low Concentrations: Whenever possible, use substrate concentrations that result in a total absorbance of less than 0.1 at the excitation and emission wavelengths.[8]

-

Correction Algorithms: For situations where high concentrations are unavoidable, mathematical correction factors can be applied to the raw fluorescence data if the absorbance of the solution is also measured.[7][8]

-

Ensuring Accurate Kinetic Determinations

-

Initial Velocity: Ensure that measurements are taken during the initial, linear phase of the reaction. This may require optimizing enzyme concentration and incubation time.

-

Substrate Concentration Range: To accurately determine Km, use a wide range of substrate concentrations, typically spanning from 0.1 x Km to 10 x Km.

-

Data Fitting: Use non-linear regression analysis to fit the initial velocity data directly to the Michaelis-Menten equation for the most accurate determination of Km and Vmax.[9][10]

Conclusion: The Bright Future of Glycosidase Research

Fluorogenic substrates are powerful and versatile tools that have revolutionized the study of glycosidases. Their high sensitivity, adaptability to various assay formats, and commercial availability make them accessible to a broad range of researchers. By understanding the underlying principles, carefully selecting the appropriate substrate, and being mindful of potential experimental artifacts, scientists can harness the full potential of these probes to advance our understanding of glycosidase biology and accelerate the development of novel therapeutics and diagnostics.

References

-

Wang, M., et al. (2023). A practical and rapid screening method for influenza virus neuraminidase inhibitors based on fluorescence detection. Virology Journal, 20(1), 1-11. Retrieved from [Link]

-

Harlan, J. E., et al. (2020). Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. eScholarship, University of California. Retrieved from [Link]

-

Marker Gene Technologies, Inc. (2016). Fluorogenic Substrates for Visualizing Acidic Organelle Enzyme Activities. NIH Public Access, 24(5), 589–596. Retrieved from [Link]

-

Liu, Y., et al. (2012). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Journal of Biological Chemistry, 287(21), 16999–17007. Retrieved from [Link]

-

KEGG. (n.d.). KEGG PATHWAY Database. Retrieved from [Link]

-

Lee, M. H., et al. (2014). A Fluorogenic Probe for β-Galactosidase Activity Imaging in Living Cells. Chembiochem, 15(13), 1911–1915. Retrieved from [Link]

-

Spokoyny, A. M., et al. (2022). A modular scaffold for cellularly-retained fluorogenic probes for sensitive cell-resolved bioactivity imaging. bioRxiv. Retrieved from [Link]

-

ACS Publications. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(20), 7134–7141. Retrieved from [Link]

-

ResearchGate. (2009). Fluorescence lifetime based pH sensing using Resorufin. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, April 26). Deriving Km, Vmax, and kcat from enzyme kinetics experiments. [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2005). Mechanism of the hydrolysis of 4-methlyumbelliferyl-β-D-glucoside by germinating and outgrowing spores of Bacillus species. Retrieved from [Link]

-

bioRxiv. (2022). Cellularly-Retained Fluorogenic Probes for Sensitive Cell-Resolved Bioactivity Imaging. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules, 26(11), 3293. Retrieved from [Link]

-

The MetaRbolomics Consortium. (n.d.). 2.7 Network analysis and biochemical pathways. The MetaRbolomics book. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Developing a far-red fluorogenic beta-galactosidase probe for senescent cell imaging and photoablation. Chemical Science, 13(9), 2635–2642. Retrieved from [Link]

-

Labbot. (n.d.). Automatic Correction of Inner Filter Effect – App Note for Labbot. Retrieved from [Link]

-

Patsnap. (2022, May 9). How to Determine Km and Vmax from Lab Data. Synapse. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). A resorufin-based fluorescence probe for visualizing biogenic amines in cells and zebrafish. RSC Advances, 12(52), 33835–33839. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Development of Fluorogenic Substrates of α-l-Fucosidase Useful for Inhibitor Screening and Gene-expression Profiling. ACS Chemical Biology, 15(10), 2772–2780. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). A renal clearable fluorogenic probe for in vivo β-galactosidase activity detection during aging and senolysis. Nature Communications, 15(1), 786. Retrieved from [Link]

-

ResearchGate. (2022). How do I determine the kinetic parameters (Km and Vmax) from negative slopes of rate?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). A SENSITIVE FLUORESCENCE-BASED ASSAY FOR MONITORING GM2 GANGLIOSIDE HYDROLYSIS IN LIVE PATIENT CELLS AND THEIR LYSATES. Glycobiology, 22(8), 1063–1073. Retrieved from [Link]

-

ResearchGate. (2022). Requirements for an ideal, sensitive, cell-retained fluorogenic probe. Retrieved from [Link]

-

biostatsquid. (n.d.). Easy R tutorial: pathway enrichment analysis plots. Retrieved from [Link]

-

ResearchGate. (2020). A Review on the Methods for Correcting the Fluorescence Inner-Filter Effect of Fluorescence Spectrum. Retrieved from [Link]

-

Glycosynth. (n.d.). Fluorogenic Substrates. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Design strategies for organelle-selective fluorescent probes: where to start?. Chemical Society Reviews, 52(2), 527-553. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Establishment of blood glycosidase activities and their excursions in sepsis. PNAS Nexus, 1(4), pgac182. Retrieved from [Link]

-

University of Arizona. (2023). Lecture 13 Determination of Km and Vmax. Retrieved from [Link]

-

University of Miami. (2011). High-throughput neuraminidase substrate specificity study of human and avian influenza A viruses. Virology, 415(1), 12–19. Retrieved from [Link]

-

MDPI. (2023). A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. International Journal of Molecular Sciences, 24(2), 1629. Retrieved from [Link]

-

ResearchGate. (2013). β-Glucosidase activity determination protocol?. Retrieved from [Link]

-

ResearchGate. (2022). The effect of pH on the resazurin reduction assay at 600 nm for AT (red circles) and... Retrieved from [Link]

-

YouTube. (2020, November 1). Bioinformatics - KEGG Pathway Visualization in R. Retrieved from [Link]

-

MDPI. (2024). Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. Molecules, 29(11), 2533. Retrieved from [Link]

-

MDPI. (2022). Comparative Investigations on Different β-Glucosidase Surrogate Substrates. Fermentation, 8(2), 83. Retrieved from [Link]

-

HORIBA. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. Retrieved from [Link]

-

MDPI. (2019). Pathway Tools Visualization of Organism-Scale Metabolic Networks. Metabolites, 9(11), 264. Retrieved from [Link]

-

YouTube. (2019, January 30). Fluorescent microscopy troubleshooting: high background. Retrieved from [Link]

-

ACS Publications. (2016). Detection of Active Mammalian GH31 α-Glucosidases in Health and Disease Using In-Class, Broad-Spectrum Activity-Based Probes. ACS Central Science, 2(5), 311–318. Retrieved from [Link]

-

PubMed. (2011). High-throughput neuraminidase substrate specificity study of human and avian influenza A viruses. Virology, 415(1), 12–19. Retrieved from [Link]

Sources

- 1. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Glycosynth - Fluorogenic Substrates [glycosynth.co.uk]

- 4. A practical and rapid screening method for influenza virus neuraminidase inhibitors based on fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Fluorogenic Probe for β-Galactosidase Activity Imaging in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]

- 9. m.youtube.com [m.youtube.com]

- 10. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

A Senior Application Scientist's Guide to the Fluorescence of 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) and its highly fluorescent product, 6,8-Difluoro-4-Methylumbelliferone (DiFMU). We will delve into the core principles of its fluorescence, its advantages in enzymatic assays, and provide practical, field-proven protocols for its application.

The Genesis of a Superior Fluorogenic Substrate: Why DiFMUP?

In the realm of high-sensitivity enzyme assays, particularly for phosphatases, the goal is a substrate that is essentially silent until acted upon by the enzyme of interest, at which point it should generate a robust and stable signal. For years, 4-methylumbelliferyl phosphate (MUP) was a workhorse. However, its utility was significantly hampered by the pH-dependent fluorescence of its product, 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is optimal at alkaline pH, making it unsuitable for the continuous assay of acid phosphatases which function in acidic environments.[1][2][3]

This limitation spurred the development of DiFMUP. The strategic addition of two fluorine atoms to the umbelliferone core dramatically lowers the pKa of the resulting fluorescent product, DiFMU.[1][3] This fundamental chemical modification is the cornerstone of DiFMUP's superiority, enabling sensitive detection of phosphatase activity across a much broader pH range.

The Mechanism of Fluorescence: From Phosphate Ester to Photon Emission

The fluorescence of DiFMU is a direct consequence of enzymatic activity. The substrate, DiFMUP, is a non-fluorescent molecule. The phosphate group quenches the inherent fluorescence of the coumarin core. When a phosphatase enzyme cleaves this phosphate group, the highly fluorescent product, 6,8-difluoro-7-hydroxy-4-methylcoumarin (DiFMU), is released.[4][5][6] The intensity of the emitted light is directly proportional to the amount of DiFMU produced, and thus, to the activity of the phosphatase.

Caption: Enzymatic conversion of non-fluorescent DiFMUP to fluorescent DiFMU.

Spectral and Physicochemical Properties: A Comparative Analysis

The advantages of DiFMU over its predecessor, 4-methylumbelliferone (the product of MUP), are not just limited to its pH profile. A higher fluorescence quantum yield contributes to greater assay sensitivity.[2][3] The fluorination also enhances the photostability of the fluorophore.[2]

| Property | DiFMU (from DiFMUP) | 4-Methylumbelliferone (from MUP) | Significance for Researchers |

| Excitation Maxima | ~358 nm[7][8][9] | ~360 nm[10] | Both are excitable with standard UV light sources. |

| Emission Maxima | ~455 nm[5][6][7] | ~448 nm[10] | Emits in the blue region of the spectrum, compatible with common filter sets. |

| pKa | ~4.9[2][3][11] | ~7.8[2][3][11] | Crucial Advantage: Enables continuous assays at acidic and neutral pH.[1][3][9] |

| Quantum Yield (Φ) | ~0.89[2][3] | ~0.63[2][3] | Higher quantum yield leads to a brighter signal and increased assay sensitivity. |

| Photostability | Enhanced | Lower | Fluorination reduces photobleaching, providing a more stable signal over time.[2] |

Applications in Research and Drug Discovery

The favorable characteristics of DiFMUP have led to its widespread adoption in various applications:

-

High-Throughput Screening (HTS) for Phosphatase Inhibitors: The continuous and highly sensitive nature of the DiFMUP assay makes it ideal for screening large compound libraries to identify potential phosphatase inhibitors.[12][13]

-

Characterization of Phosphatase Activity: DiFMUP is a versatile substrate for determining the kinetic parameters of a wide range of phosphatases, including acid phosphatases, alkaline phosphatases, and protein tyrosine phosphatases (PTPs).[4][12]

-

Enzyme-Linked Immunosorbent Assays (ELISA): As a substrate for alkaline phosphatase conjugates, DiFMUP can significantly increase the sensitivity of ELISA-based detection methods.

Experimental Protocol: A Self-Validating System for Measuring Phosphatase Activity

This protocol provides a robust framework for a continuous phosphatase assay using DiFMUP. The key to a self-validating system lies in the inclusion of appropriate controls.

Reagent Preparation

-

Assay Buffer: The choice of buffer is critical and should be optimized for the specific phosphatase being studied. A common starting point is 50 mM Tris-HCl, pH 7.5, or for acid phosphatases, 100 mM sodium acetate, pH 5.5.[3] The buffer should be of high purity to minimize background fluorescence.

-

DiFMUP Stock Solution: Prepare a 10 mM stock solution of DiFMUP in DMSO.[7] Store this solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Enzyme Solution: Prepare a stock solution of the phosphatase at a known concentration in a suitable buffer. The final enzyme concentration in the assay will need to be optimized.

-

Inhibitor Stock Solution (if applicable): Dissolve the inhibitor in DMSO to create a high-concentration stock.

Assay Workflow

The following workflow is designed for a 96-well microplate format.

Caption: A typical experimental workflow for a DiFMUP-based phosphatase assay.

Step-by-Step Procedure

-

Plate Setup:

-

Add 50 µL of assay buffer to each well of a black, clear-bottom 96-well plate.

-

Add 1 µL of inhibitor dilutions or DMSO (for positive and negative controls) to the appropriate wells.

-